Fmoc-3-carboxypiperidine

Overview

Description

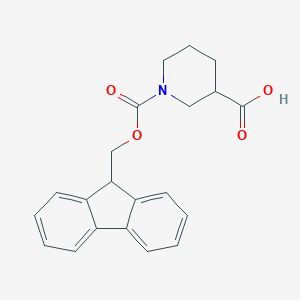

Fmoc-3-carboxypiperidine (CAS: 158922-07-7) is a fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of piperidine-3-carboxylic acid. It is widely utilized in peptide synthesis as a building block due to its compatibility with solid-phase peptide synthesis (SPPS) protocols. The Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine). The carboxylic acid moiety at the 3-position allows for further functionalization or conjugation, making it valuable in drug discovery and materials science .

Preparation Methods

Core Synthetic Routes for Fmoc-3-Carboxypiperidine

The synthesis of this compound primarily involves two strategies: (1) direct acylation using Fmoc chloride (Fmoc-Cl) and (2) active ester-mediated coupling with Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate). Both methods require careful control of reaction conditions to ensure high yields and purity.

Fmoc-Cl-Mediated Acylation

Fmoc-Cl is widely employed for introducing the Fmoc group due to its commercial availability and reactivity. The reaction typically proceeds in a two-phase system, combining aqueous sodium bicarbonate with an organic solvent (e.g., dioxane or tetrahydrofuran) to facilitate the nucleophilic attack of the piperidine amine on the electrophilic carbonyl of Fmoc-Cl . A representative procedure involves:

-

Dissolving 3-carboxypiperidine in a 1:1 mixture of dioxane and aqueous NaHCO₃.

-

Dropwise addition of Fmoc-Cl at 0–5°C to minimize side reactions.

-

Stirring at room temperature for 4–6 hours, followed by extraction and purification via recrystallization or chromatography .

Key considerations include the stoichiometric ratio (1.2–1.5 equivalents of Fmoc-Cl per amine) and pH control (maintained at 8–9) to prevent hydrolysis of Fmoc-Cl . Yields typically range from 70% to 85%, with purity >95% achievable after recrystallization from ethyl acetate/hexane .

Fmoc-OSu Active Ester Method

Fmoc-OSu offers superior selectivity and reduced side reactions compared to Fmoc-Cl, particularly for sterically hindered amines. The succinimidyl carbonate reacts smoothly with 3-carboxypiperidine in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) under mild conditions :

-

Combining equimolar amounts of 3-carboxypiperidine and Fmoc-OSu in DMF.

-

Adding a tertiary amine (e.g., N,N-diisopropylethylamine) to scavenge HCl.

-

Stirring at room temperature for 12–24 hours, followed by solvent evaporation and purification.

This method achieves yields of 80–90% with minimal racemization, making it preferable for large-scale synthesis .

Table 1: Comparison of this compound Synthesis Methods

| Method | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Fmoc-Cl | Fmoc-Cl, NaHCO₃ | Dioxane/H₂O | 0°C → RT | 4–6 | 70–85 | 95–97 |

| Fmoc-OSu | Fmoc-OSu, DIPEA | DMF | RT | 12–24 | 80–90 | 97–99 |

Reaction Optimization and Side Reaction Mitigation

Solvent and Base Selection

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of Fmoc-OSu and stabilize the transition state, whereas biphasic systems (dioxane/H₂O) are optimal for Fmoc-Cl to prevent excessive hydrolysis . Weak bases (e.g., NaHCO₃) are sufficient for Fmoc-Cl, while stronger bases (e.g., DIPEA) are required for Fmoc-OSu to deprotonate the amine .

Byproduct Formation and Control

Common side reactions include:

-

Fmoc Hydrolysis : Unreacted Fmoc-Cl hydrolyzes to 9-fluorenylmethanol, which is removed via aqueous washes .

-

Dipeptide Formation : Excess Fmoc-Cl can lead to over-acylation, mitigated by stoichiometric control .

-

Aspartimide Formation : While more relevant to aspartic acid-containing peptides, analogous ring formation in carboxypiperidine is rare but preventable by adding acidic additives (e.g., HOAt) .

Purification and Analytical Validation

Crude this compound is purified via:

-

Recrystallization : Ethyl acetate/hexane mixtures yield crystalline product with >97% purity .

-

Flash Chromatography : Silica gel eluted with gradients of ethyl acetate in hexane (10% → 40%) resolves unreacted starting materials .

Analytical confirmation employs:

-

HPLC : Reverse-phase C18 columns (UV detection at 265 nm) confirm purity and identity .

-

Mass Spectrometry : ESI-MS or MALDI-TOF validates the molecular ion peak at m/z 351.41 [M+H]⁺ .

-

NMR : ¹H NMR (DMSO-d₆) shows characteristic Fmoc aromatic protons at δ 7.3–7.8 ppm and the piperidine backbone at δ 1.4–3.2 ppm .

Challenges and Recent Advances

Steric Hindrance and Aggregation

Bulky Fmoc groups can induce aggregation during synthesis, slowing reaction kinetics. Recent protocols recommend using DBU/piperidine mixtures (20% v/v) for deprotection, which reduce steric hindrance without compromising Fmoc stability .

Green Chemistry Innovations

Solvent systems like cyclopentyl methyl ether (CPME) and ethanol/water mixtures are emerging as sustainable alternatives to DMF and dioxane, achieving comparable yields (>80%) with reduced environmental impact .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

Chemical Reactions Analysis

Protection and Deprotection Reactions

Fmoc-3-carboxypiperidine contains a base-labile Fmoc (fluorenylmethoxycarbonyl) group and a carboxylic acid moiety. Its reactivity revolves around:

Fmoc Protection Mechanism

The Fmoc group is introduced via:

- Fmoc-Cl (Fluorenylmethyl chloroformate): Reacts with amines under Schotten-Baumann conditions (e.g., NaHCO₃/DMF) to form stable carbamates .

- Fmoc-OSu (Succinimidyl carbonate): Offers better stability and reduced side reactions compared to Fmoc-Cl .

Reaction Example:

Fmoc Deprotection Mechanism

The Fmoc group is cleaved using secondary amines (e.g., piperidine) via a two-step E1cb mechanism:

- Base-induced elimination generates dibenzofulvene and a carbamate anion.

- Carbamate decomposition releases CO₂ and the free amine 3 .

Key Data:

| Base Used | Deprotection Half-Life (in DMF) |

|---|---|

| 20% Piperidine | 6 seconds |

| 50% Morpholine | 1 minute |

| 50% Dicyclohexylamine | 35 minutes |

Piperidine is preferred due to rapid cleavage and adduct formation with dibenzofulvene, minimizing side reactions .

Aspartimide Formation

- Risk: Occurs in Asp-X sequences (X = Gly, Ser, Arg) under basic or acidic conditions.

- Mitigation: Addition of HOBt (1-hydroxybenzotriazole) to piperidine reduces aspartimide formation by 50–70% .

3-(1-Piperidinyl)alanine Formation

- Cause: Base-induced elimination of protected cysteine residues, leading to piperidine adducts.

- Impact: Mass shift (+51 Da) detectable via MS .

Diketopiperazine (DKP) Formation

- Risk: High with proline or sterically hindered residues at the N-terminus.

- Prevention: Use of 2-chlorotrityl resin suppresses DKP by steric hindrance .

Stability Under Synthetic Conditions

This compound exhibits predictable stability:

| Condition | Stability Outcome |

|---|---|

| 20% Piperidine/DMF | Full deprotection in <30 sec |

| TFA (0.1–1%) | Stable for >24 hours |

| Prolonged basic conditions | Partial racemization (≤2%) |

The carboxylic acid group remains inert under Fmoc deprotection conditions but requires activation (e.g., HATU/DIPEA) for coupling .

Analytical Monitoring

Scientific Research Applications

Peptide Synthesis

Fmoc-3-carboxypiperidine plays a critical role in solid-phase peptide synthesis (SPPS). It serves as a protecting group for the amine functionalities at the N-terminus of amino acids. This protection allows for the stepwise assembly of peptides without interference from other functional groups. The deprotection process typically involves treatment with a base such as piperidine, which selectively removes the Fmoc group while preserving other sensitive functional groups.

Table 1: Common Deprotection Conditions for Fmoc Groups

| Deprotecting Agent | Concentration | Solvent | Notes |

|---|---|---|---|

| Piperidine | 20% | N,N-Dimethylformamide | Fast removal; half-life ~6 seconds |

| Piperazine + DBU | 5% + 1% + 1% | N,N-Dimethylformamide | Avoids use of strictly controlled piperidine |

| Triethylamine | Variable | Various | Less common; may lead to side reactions |

Biological Research

In biological applications, this compound is used to synthesize biologically active peptides that are involved in protein-protein interactions and enzyme mechanisms. The ability to create peptides with specific sequences allows researchers to study their biological functions and interactions within cellular environments. Additionally, Fmoc derivatives are employed in the design of peptide-based probes for imaging and therapeutic applications.

Medicinal Chemistry

The compound is instrumental in developing peptide-based pharmaceuticals. Its role as a protecting group facilitates the synthesis of peptides that exhibit enhanced stability and bioavailability compared to their unprotected counterparts. Research has shown that peptides synthesized using Fmoc chemistry can lead to improved pharmacokinetic properties, making them suitable candidates for drug development.

Case Studies

Case Study 1: Synthesis of Antimicrobial Peptides

A study demonstrated the successful synthesis of antimicrobial peptides using this compound as a building block. The peptides exhibited significant activity against various bacterial strains, highlighting the utility of this compound in developing new therapeutic agents.

Case Study 2: Peptide-Based Diagnostic Agents

Another research project focused on using this compound in creating peptide-based diagnostic agents for cancer detection. The synthesized peptides showed high specificity for cancer biomarkers, indicating their potential application in early diagnosis.

Mechanism of Action

The mechanism of action of Fmoc-3-carboxypiperidine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the stepwise assembly of peptides .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table and analysis compare Fmoc-3-carboxypiperidine with structurally similar Fmoc-protected piperidine derivatives and related heterocyclic compounds.

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Differences

Substituent Position and Reactivity: this compound’s carboxylic acid at C3 contrasts with Fmoc-4-piperidone, which features a ketone at C3. The ketone group enables oxime or hydrazone ligation, whereas the carboxylic acid in this compound is ideal for amide bond formation .

Stereochemical Considerations :

- Racemic Fmoc-cis-4-phenylpiperidine-3-carboxylic acid lacks stereochemical purity, limiting its use in enantioselective applications. In contrast, (2S,3S)-1-Fmoc-2-methylpiperidine-3-carboxylic acid is chirally defined, making it preferable for asymmetric synthesis .

Solubility and Stability :

- Hydrophobic substituents (e.g., 4-phenyl or 2-chlorobenzyl ) reduce aqueous solubility compared to this compound, which retains moderate solubility in polar aprotic solvents like DMF or acetonitrile due to its carboxylic acid group .

Biological Activity

Fmoc-3-carboxypiperidine is a derivative of piperidine that has gained attention in the field of peptide synthesis due to its unique properties as a protecting group. The Fmoc (fluorenylmethyloxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) to protect amino groups, allowing for the sequential addition of amino acids to form peptides. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C₂₁H₂₁NO₄ and a molecular weight of 353.39 g/mol. Its structure includes a piperidine ring with a carboxyl group and an Fmoc protecting group, which enhances its stability and solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Amino Groups : The amino group of piperidine is protected using the Fmoc group.

- Carboxylation : The carboxyl group is introduced through a carboxylation reaction, often using carbon dioxide or other carboxylating agents.

- Purification : The final product is purified through techniques such as column chromatography.

Biological Activity

This compound exhibits several biological activities that make it valuable in peptide synthesis and drug development:

- Peptide Synthesis : It serves as a building block in the synthesis of bioactive peptides, which can be utilized in therapeutic applications.

- Bioavailability Enhancement : The Fmoc group can enhance the bioavailability and stability of peptides by protecting them from enzymatic degradation.

- Ligand Formation : It can act as a ligand in various biochemical assays, contributing to the study of protein interactions.

Case Studies

- Study on Peptide Stability : A study demonstrated that peptides synthesized with this compound exhibited improved stability compared to those synthesized with traditional protecting groups. This stability was attributed to the steric hindrance provided by the Fmoc group, which reduced susceptibility to proteolytic enzymes .

- Application in Drug Design : Research highlighted the use of this compound in designing peptide-based drugs for targeted therapy. The compound's ability to form stable complexes with target proteins was shown to enhance therapeutic efficacy .

Comparative Analysis

The following table summarizes key comparisons between this compound and other common protecting groups used in peptide synthesis:

| Protecting Group | Stability | Removal Conditions | Applications |

|---|---|---|---|

| This compound | High | 20% piperidine in DMF | Peptide synthesis, drug design |

| Boc (tert-butyloxycarbonyl) | Moderate | Strong acid (TFA) | General amino acid protection |

| Trt (trityl) | Moderate | Acidic conditions | Sensitive side-chain protection |

Q & A

Basic Research Questions

Q. What is the synthetic pathway for Fmoc-3-carboxypiperidine, and how can purity be ensured?

this compound is synthesized via a multi-step process involving phosphorylation and Fmoc-protection. Critical steps include:

- Phosphorylation : Boc-Asp-OtBu serves as the starting material, with C-P bond formation requiring precise temperature control (0–4°C) to avoid side reactions.

- Fmoc Protection : Introduction of the Fmoc group under anhydrous conditions (e.g., DMF as solvent) ensures stability during peptide elongation.

- Purification : Reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) is critical for isolating ≥95% pure product. Analytical tools like LC-MS and ¹H/³¹P NMR validate structural integrity .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

this compound acts as a conformationally constrained amino acid analog, enabling:

- Backbone Modification : The piperidine ring introduces steric constraints to modulate peptide secondary structure.

- Orthogonal Protection : The Fmoc group is cleaved with 20% piperidine in DMF, leaving other side-chain protections (e.g., Boc, Trt) intact.

- Coupling Efficiency : Pre-activation with HBTU/HOBt in DMF improves incorporation rates, particularly in sterically hindered sequences .

Q. Which solvents and coupling agents are optimal for integrating this compound into peptide chains?

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?

- Microwave-Assisted Synthesis : Shortening coupling cycles (e.g., 10 min at 50°C) reduces aggregation in β-sheet-prone sequences.

- Double Coupling : Repeat couplings with fresh reagents to overcome low yields (<80%).

- Side-Chain Pre-Organization : Use tert-butyl or trityl protections to minimize steric clashes during backbone elongation .

Q. What analytical strategies resolve contradictions in reported stability data for this compound under microwave conditions?

Discrepancies often arise from variations in:

- Temperature Ramping : Gradual heating (1°C/sec) vs. rapid spikes (>5°C/sec) affects decomposition rates.

- Solvent Composition : DMF with 0.1 M HOBt stabilizes the Fmoc group better than pure DMF.

- Validation : Use LC-MS to quantify DKP byproducts and compare degradation kinetics across studies .

Q. How do researchers mitigate diketopiperazine (DKP) formation during Fmoc removal?

- Low-Temperature Deprotection : Perform Fmoc cleavage at 4°C to slow intramolecular cyclization.

- Additives : 1% DBU in piperidine/DMF suppresses DKP by deprotonating the piperidine ring.

- Sequential Elongation : Avoid prolonged exposure to basic conditions by shortening deprotection cycles .

Q. How can the PICOT framework structure research questions for this compound studies?

- Population (P) : Peptide sequences with proline analogs.

- Intervention (I) : Incorporation of this compound via SPPS.

- Comparison (C) : Traditional Fmoc-amino acids (e.g., Fmoc-proline).

- Outcome (O) : Improved α-helix stability or protease resistance.

- Time (T) : 24-hour stability under physiological conditions.

This format ensures hypothesis-driven experimental design .

Q. What protocols enhance reproducibility of this compound-based peptide syntheses?

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINXGQXNIBNREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373259 | |

| Record name | Fmoc-3-carboxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158922-07-7 | |

| Record name | Fmoc-3-carboxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.